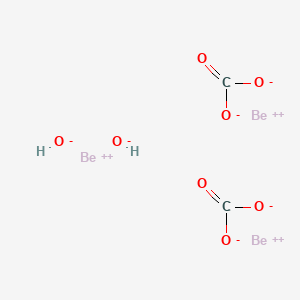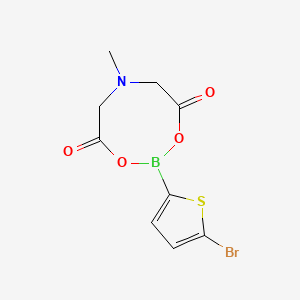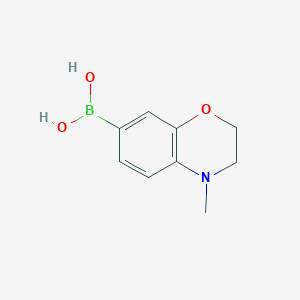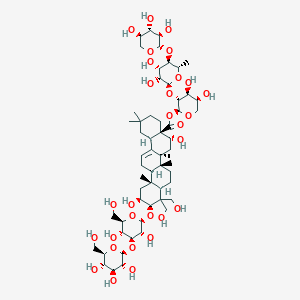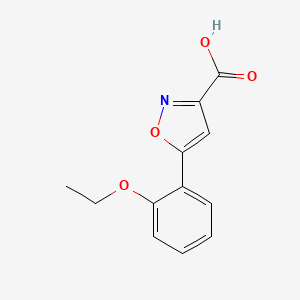
5-Bromo-2-(2-thienyl)-1,3-benzoxazole
Overview
Description
5-Bromo-2-(2-thienyl)-1,3-benzoxazole, commonly referred to as 5-B2T-1,3-BXZ, is an organic compound that has been studied extensively for its potential therapeutic applications. It has been synthesized in a variety of ways, and has been demonstrated to possess a range of biological activities. This compound has been shown to have potential applications in both in vivo and in vitro studies, and has been used to study a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole and its derivatives has been explored for various scientific applications, including antimicrobial activity. Researchers have synthesized a range of benzoxazole derivatives, investigating their antimicrobial properties against various bacterial strains. For instance, compounds with the benzoxazole moiety have been evaluated for their potential in inhibiting microbial growth, showcasing a broad spectrum of activity against tested microorganisms at minimal inhibitory concentration (MIC) values (Bhagyasree et al., 2013; Ertan-Bolelli et al., 2016). These studies highlight the compound's potential in contributing to the development of new antimicrobial agents.
Antitumor Activity
The antitumor activity of benzoxazole derivatives has also been investigated. The structural analogues of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole have shown potent inhibitory activity in vitro against various cancer cell lines. For example, a series of 2-(4-aminophenyl)benzothiazoles, related in structure to benzoxazoles, demonstrated significant antitumor activity, particularly against breast cancer cell lines (Shi et al., 1996). This suggests that modifications of the benzoxazole core could yield promising candidates for cancer therapy.
Fluorescent Probe Development
Additionally, benzoxazole derivatives have been explored for their application in fluorescent probe development. The unique photophysical properties of these compounds make them suitable for sensing applications. For instance, a study reported the synthesis of a fluorescent probe sensitive to amine compounds using a derivative of benzoxazole, which exhibited distinct fluorescent colors upon interaction with different analytes (Lee et al., 2004). This highlights the potential use of 5-Bromo-2-(2-thienyl)-1,3-benzoxazole in designing fluorescent sensors for chemical and biological analysis.
properties
IUPAC Name |
5-bromo-2-thiophen-2-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNOS/c12-7-3-4-9-8(6-7)13-11(14-9)10-2-1-5-15-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLQXVUCQBGVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650783 | |
| Record name | 5-Bromo-2-(thiophen-2-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-thienyl)-1,3-benzoxazole | |
CAS RN |
915923-09-0 | |
| Record name | 5-Bromo-2-(thiophen-2-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
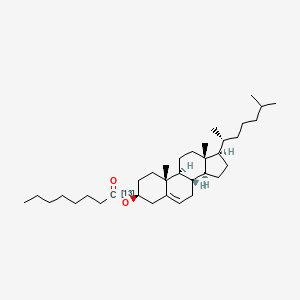

![Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate](/img/structure/B1503784.png)
